Lithopone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithopone is a brilliant white pigment composed of a mixture of barium sulfate and zinc sulfide. It was developed in the 1870s as a substitute for lead carbonate (white lead) to overcome its drawbacks of toxicity, poor weathering, and darkening in atmospheres containing sulfur compounds . This compound is widely used in paints, inks, leather, paper, linoleum, and face powder .

准备方法

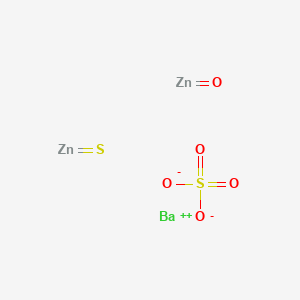

Lithopone is produced by coprecipitation of barium sulfate and zinc sulfide. The most common method involves combining equimolar amounts of zinc sulfate and barium sulfide:

BaS+ZnSO4→ZnS⋅BaSO4

This reaction yields a product that is 29.4% zinc sulfide and 70.6% barium sulfate . The precipitate is then recovered by filtration and calcined (roasted) at temperatures above 600°C (1112°F) .

化学反应分析

Lithopone primarily undergoes photochemical reactions due to the presence of zinc sulfide. Zinc sulfide degrades upon exposure to ultraviolet light, leading to the darkening of the pigment . To suppress this effect, a small amount of cobalt salts can be added to stabilize zinc sulfide . The pigment can vary in shade over time, ranging from pure white to grey or even black, depending on the amount of zinc sulfide and its total accumulated ultraviolet exposure .

科学研究应用

Lithopone has a wide range of applications in scientific research and industry:

Chemistry: Used as a white pigment in various chemical formulations.

Biology: Employed in histological staining techniques.

Medicine: Utilized in pharmaceutical formulations as an inert filler.

Industry: Widely used in paints, plastics, and coatings due to its opacity and cost-effectiveness .

作用机制

The primary mechanism of action of lithopone is its ability to confer opacity and whiteness to materials. The barium sulfate component is almost completely inert, while the zinc sulfide component can degrade upon exposure to ultraviolet light . The addition of cobalt salts helps to stabilize zinc sulfide, preventing severe reactions to ultraviolet exposure .

相似化合物的比较

Lithopone is often compared to other white pigments such as titanium dioxide, zinc oxide, and white lead. While titanium dioxide has largely replaced this compound in many applications due to its superior properties, this compound remains a cost-effective alternative with unique advantages:

Titanium Dioxide: Offers higher opacity and durability but is more expensive.

Zinc Oxide: Known for its excellent ultraviolet light absorption but lacks the opacity of this compound.

White Lead: Highly toxic and has been largely phased out in favor of safer alternatives like this compound

This compound’s unique combination of barium sulfate and zinc sulfide makes it a versatile and valuable pigment in various applications.

属性

IUPAC Name |

barium(2+);oxozinc;sulfanylidenezinc;sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H2O4S.O.S.2Zn/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);;;;/q+2;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEJLNKYYGDNTD-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Zn].S=[Zn].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO5S2Zn2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345-05-7 |

Source

|

| Record name | C.I. Pigment White 5 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576295.png)

![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)

![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)